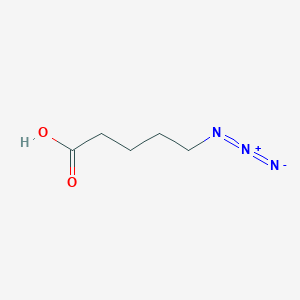

5-azidopentanoic Acid

Overview

Description

5-Azidopentanoic acid (CAS: 79583-98-5) is a five-carbon aliphatic carboxylic acid bearing a terminal azide (–N₃) group. Its chemical structure (CH₂CH₂CH₂CH₂CH₂–N₃–COOH) makes it a versatile reagent for bioorthogonal "click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound is widely employed in peptide synthesis, polymer modification, and bioconjugation due to its stability and reactivity under physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Azidopentanoic Acid can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful handling of sodium azide, which is a hazardous material, and the use of efficient purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Azidopentanoic Acid undergoes various chemical reactions, including:

Azide-Alkyne Cycloaddition: This reaction forms 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.

Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used to facilitate this reaction under mild conditions.

Reduction: Hydrogen gas and palladium catalysts are typical reagents for reducing the azido group.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the azido group.

Major Products Formed

Triazoles: Formed through azide-alkyne cycloaddition.

Amines: Formed through the reduction of the azido group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Bioconjugation

Overview

5-Azidopentanoic acid serves as a crucial linker in bioconjugation processes. It facilitates the attachment of biomolecules such as proteins and peptides to surfaces or other molecules. This property is particularly beneficial for developing targeted drug delivery systems.

Case Studies

- A study demonstrated that this compound could effectively conjugate peptides with various molecules through copper-catalyzed azide-alkyne cycloaddition, enhancing the specificity of drug delivery systems .

- Another research highlighted its role in synthesizing peptide cyclodimers, which are essential for creating complex biomolecular structures .

Click Chemistry

Overview

The azide group in this compound allows for efficient click reactions, making it an invaluable tool in synthetic organic chemistry. This method provides a straightforward approach to constructing complex organic compounds.

Applications

- The compound is utilized in the synthesis of functionalized polymers and materials with specific properties for applications in coatings and adhesives .

- It has been shown to facilitate the selective conjugation of peptides, leading to the development of novel therapeutic agents .

Polymer Chemistry

Overview

In polymer chemistry, this compound is used to produce functionalized polymers. These polymers can be tailored for specific applications, including biomedical devices and drug delivery systems.

Data Table: Properties of Functionalized Polymers

| Property | Value |

|---|---|

| Solubility | 30 mg/ml in DMSO |

| Reactivity | High (with acetylenes) |

| Application | Biomedical devices |

Drug Development

Overview

The unique structure of this compound allows for modifications that can lead to new pharmaceutical agents, particularly in anti-cancer therapies.

Case Studies

- Research indicated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound for new cancer treatments .

- A study on apoptolidins showed that azido-functionalized derivatives maintained potency against cancer cells while allowing for further structural modifications .

Fluorescent Probes

Overview

this compound can be incorporated into fluorescent probes, aiding imaging techniques in biological research. This application is crucial for visualizing cellular processes in real-time.

Applications

Mechanism of Action

The precise mechanism of action of 5-Azidopentanoic Acid is not fully understood. it is known to bind to specific proteins and enzymes, subsequently activating them. This binding facilitates various biochemical processes, including the cyclization of peptides and the formation of triazoles .

Comparison with Similar Compounds

Comparison with Similar Azido-Carboxylic Acid Compounds

The reactivity, solubility, and biological utility of 5-azidopentanoic acid are influenced by its chain length and azide positioning. Below is a comparative analysis with structurally related compounds.

Structural and Functional Comparisons

Reactivity and Efficiency in Click Chemistry

- CuAAC Efficiency: this compound demonstrates high reactivity in CuAAC, as shown in propargyl-GDP cyclization (66–69% yield) . In contrast, longer PEG-based azides (e.g., 11-azido-3,6,9-trioxaundecanoic acid) exhibit lower yields (~65%) due to steric hindrance .

- Synthesis Compatibility: The C5 chain length of this compound optimizes coupling efficiency in solid-phase peptide synthesis (SPPS), as seen in RGD peptide cyclization (69% yield) . Shorter analogues (C3) may require harsher reaction conditions, while longer chains (C6) can complicate purification .

Solubility and Stability

- Aqueous Solubility: this compound has moderate solubility in DMF and aqueous buffers, making it suitable for bioconjugation . In contrast, 3-azidopropionic acid is more polar, favoring water-soluble applications , while 6-azidohexanoic acid is hydrophobic, ideal for lipid membranes .

- Stability: The terminal azide in this compound remains stable under SPPS conditions (pH 10–11, DMF) , whereas PEG-based azides may degrade under prolonged reflux .

Biological Activity

5-Azidopentanoic acid (5-APA) is an organic compound notable for its applications in biochemistry and medicinal chemistry, particularly in the context of click chemistry. This detailed analysis will explore its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 143.14 g/mol

- CAS Number : 279583-98-5

5-APA can be synthesized through various chemical pathways, often involving the azidation of pentanoic acid. The azido group (-N₃) allows for subsequent reactions via click chemistry, particularly the Staudinger reaction or azide-alkyne cycloaddition, which are pivotal in bioconjugation processes.

1. Role in Click Chemistry

This compound serves as a versatile building block in click chemistry, enabling the selective conjugation of peptides and proteins. This property is crucial for developing bioconjugates that can be used in drug delivery systems and targeted therapies. The azido group can be easily transformed into an amine, facilitating further modifications and functionalizations of biomolecules .

2. Cellular Applications

Research indicates that 5-APA can be incorporated into peptides during solid-phase peptide synthesis (SPPS), allowing for the creation of modifiable side-chain peptides. These peptides can serve as probes for studying protein interactions and dynamics within cellular environments .

Case Study 1: Peptide Conjugation

In a study published by Anaspec, this compound was used to create modifiable peptides that were analyzed for their interaction with various biomolecules. These peptides showed enhanced stability and bioactivity due to the incorporation of the azido group, allowing researchers to probe biological systems more effectively .

Case Study 2: Drug Delivery Systems

Research highlighted in Sigma-Aldrich's documentation indicates that 5-APA can be utilized in the formulation of chitosan-poly(ethylene glycol) hydrogels via azide-alkyne click reactions. This application is significant for developing drug delivery systems that require precise targeting and controlled release mechanisms .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Click Chemistry | Enables selective conjugation of peptides and proteins; facilitates bioconjugate synthesis. |

| Peptide Synthesis | Used in SPPS for creating modifiable side-chain peptides; enhances stability and functionality. |

| Potential Antitumor Effects | Structural analogs exhibit cytotoxicity against cancer cell lines; further research needed on 5-APA specifically. |

| Drug Delivery Applications | Forms hydrogels for controlled drug release; utilizes click chemistry for precise targeting. |

Q & A

Q. Basic: What is the standard synthetic route for 5-azidopentanoic acid?

This compound is typically synthesized via nucleophilic substitution of 5-bromopentanoic acid with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). This method, reported by Taylor Cooney, involves refluxing the reactants to achieve complete conversion . Post-reaction purification via acid-base extraction or column chromatography ensures removal of unreacted starting materials. Structural validation is performed using -NMR and FT-IR to confirm the azide ( ≈ 2100 cm) and carboxylic acid functionalities.

Q. Basic: How is this compound incorporated into peptides during solid-phase synthesis?

In solid-phase peptide synthesis (SPPS), this compound is introduced as a click-compatible spacer. It is coupled to resin-bound peptides using standard Fmoc chemistry, typically with activation via HBTU/HOBt or DIC/Oxyma in DMF. For example, in the synthesis of peptide 20 (a cancer immunotherapy candidate), this compound was coupled to Fmoc-Phe-OH using a 4-fold molar excess, followed by deprotection with 20% piperidine. LC-MS is critical for verifying successful incorporation and identifying impurities (e.g., truncation peptides) .

Q. Basic: What purification strategies are effective for azide-containing compounds like this compound?

Silica gel chromatography with gradients of ethyl acetate/hexane or chloroform/acetone (e.g., 2:1 or 7:1 v/v) is commonly employed. For example, conjugates of this compound with adamantan-1-ol derivatives were purified using these solvent systems, achieving >55% yield . Reverse-phase HPLC with C18 columns and water/acetonitrile (0.1% TFA) gradients is used for peptides or polar derivatives. Charged aerosol detection (CAD) or LC-MS can monitor residual azides or NHS esters post-purification .

Q. Advanced: How does this compound participate in controlled polymerizations?

This compound acts as an initiator in ring-opening polymerizations (ROP) of lactones via carboxylate anion generation. For instance, in the polymerization of α,α,β-trisubstituted β-lactones (e.g., diMeMLABe), it initiates chain growth through O-alkyl cleavage, producing polymers with uniform azide-terminated chains. MALDI-MS analysis confirms the presence of sodium adducts (Δm/z = 23), which are characteristic of carboxylate end groups. Reaction conditions (e.g., DBU as base, 25–60°C) significantly influence molecular weight distribution .

Q. Advanced: How can researchers ensure complete azide-alkyne cycloaddition (CuAAC) in complex conjugates?

Optimization requires:

- Catalyst system : Cu(I)Br/TPMA (tris[(2-pyridyl)methyl]amine) enhances reaction rates and reduces copper-induced oxidation .

- Stoichiometry : A 1.5–2.0 molar excess of alkyne/azide minimizes unreacted starting materials.

- Analytical validation : Use TLC (Rf shifts) and -NMR (disappearance of azide δ 3.35 ppm triplet) to monitor progress. For oligonucleotide conjugates, HPLC-MS with CAD ensures no residual this compound remains .

Q. Advanced: What are the challenges in quantifying azide functionality in polymeric systems?

- Interference from polymer backbone : Overlapping signals in IR or NMR require derivatization (e.g., Staudinger reaction with triphenylphosphine) to quantify azides.

- Mass spectrometry limitations : MALDI-TOF may underestimate azide content due to ionization bias. SEC-MALS coupled with online UV detection (210 nm for azides) improves accuracy .

Q. Advanced: How can structural modifications of this compound enhance biological activity?

Derivatization at the carboxylic acid (e.g., esterification, amidation) or adjusting the alkyl chain length alters pharmacokinetics. For example, radicinin modified with this compound (compound 7) showed enhanced phytotoxic activity against invasive weeds. -NMR confirmed successful esterification via downfield shifts of H-3 (Δδ = 1.25) and characteristic azidopentanoyl signals (δ 3.35, 2.53) .

Q. Advanced: How do conflicting data on azide stability impact experimental design?

While some studies report no residual azides post-purification , others note instability under prolonged heating or acidic conditions. Mitigation strategies include:

- Temperature control : Limit reactions to <60°C.

- Inert atmosphere : Use argon/N₂ to prevent azide decomposition.

- Real-time monitoring : In situ FT-IR tracks azide consumption during CuAAC .

Q. Methodological Tables

Q. Table 1: Reaction Conditions for this compound in Polymerization

| Monomer | Base | Temperature (°C) | Initiator Efficiency (%) | Reference |

|---|---|---|---|---|

| diMeMLABe | DBU | 25 | 78 | |

| diMeMLABe | TBD | 60 | 65 |

Q. Table 2: Analytical Techniques for Azide Detection

| Technique | Limit of Detection (LOD) | Key Signals/Features |

|---|---|---|

| -NMR | 1–5 mol% | δ 3.35 (CH₂-adjacent to azide) |

| FT-IR | 0.1 mg/mL | ≈ 2100 cm |

| LC-MS/CAD | 0.01 μg/mL | m/z corresponding to [M+H]⁺ |

Properties

IUPAC Name |

5-azidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZDIRMBQJDCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455672 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79583-98-5 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.